molecular formula C10H10Cl2O2 B6159953 2-(3,5-dichlorophenyl)-2-methylpropanoic acid CAS No. 825643-82-1

2-(3,5-dichlorophenyl)-2-methylpropanoic acid

Cat. No.: B6159953
CAS No.: 825643-82-1
M. Wt: 233.1
InChI Key:
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Description

2-(3,5-Dichlorophenyl)-2-methylpropanoic acid, commonly referred to as 3,5-DCP, is an organic compound composed of two carbon atoms, two chlorine atoms, two hydrogen atoms, and one methyl group. It is a colorless, non-volatile solid that is soluble in most organic solvents. 3,5-DCP is an important intermediate in organic synthesis and is used in the production of several pharmaceuticals, agrochemicals, and other compounds. It is also used in the synthesis of a variety of other compounds, including dyes, plastics, and rubber.

Scientific Research Applications

3,5-DCP has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other compounds. It has also been used in the preparation of dyes, plastics, and rubber. In addition, 3,5-DCP has been used in the synthesis of several new compounds, including antifungal agents, antibiotics, and anti-cancer drugs.

Mechanism of Action

3,5-DCP is known to act as a proton donor, donating protons to other molecules. This mechanism of action is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other compounds. It is also used in the synthesis of dyes, plastics, and rubber.
Biochemical and Physiological Effects
3,5-DCP has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. In addition, 3,5-DCP has been shown to have an inhibitory effect on the growth of certain bacteria and fungi. It has also been found to have an anti-inflammatory effect, as well as an anti-tumor effect.

Advantages and Limitations for Lab Experiments

3,5-DCP is a widely used intermediate in organic synthesis and has several advantages for use in laboratory experiments. It is relatively inexpensive, readily available, and easy to synthesize. It is also relatively safe to handle and has a low toxicity. However, it does have some limitations. It is not very soluble in water, and it is not very stable in acidic or basic conditions.

Future Directions

The use of 3,5-DCP in scientific research is likely to continue to expand in the future. It is likely to be used in the synthesis of new pharmaceuticals, agrochemicals, and other compounds. In addition, it is likely to be used in the development of new dyes, plastics, and rubber. Furthermore, it is likely to be used in the development of new antimicrobial agents, antibiotics, and anti-cancer drugs. Finally, it is likely to be used in the development of new catalysts and other compounds for use in organic synthesis.

Synthesis Methods

3,5-DCP can be synthesized from 2-chlorobenzyl chloride and 2-methylpropanal. The reaction is catalyzed by an acid, such as hydrochloric acid, and produces 3,5-DCP and 2-chlorobenzaldehyde as byproducts. The reaction is conducted at a temperature of around 100-120 °C and a pressure of 1-2 atm.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3,5-dichlorophenyl)-2-methylpropanoic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "3,5-dichlorophenol", "2-methylpropanoic acid", "thionyl chloride", "phosphorus pentachloride", "sodium hydroxide", "sodium bicarbonate", "diethyl ether", "methanol", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "1. 3,5-dichlorophenol is reacted with thionyl chloride to form 3,5-dichlorophenyl chloride.", "2. 3,5-dichlorophenyl chloride is reacted with 2-methylpropanoic acid in the presence of phosphorus pentachloride to form 2-(3,5-dichlorophenyl)-2-methylpropanoic acid chloride.", "3. The resulting acid chloride is then hydrolyzed with sodium hydroxide to form the corresponding carboxylic acid.", "4. The crude product is purified by recrystallization from methanol using diethyl ether as a co-solvent.", "5. The final product is obtained as a white crystalline solid with a melting point of 120-122°C." ] }

825643-82-1

Molecular Formula

C10H10Cl2O2

Molecular Weight

233.1

Purity

95

Origin of Product

United States

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